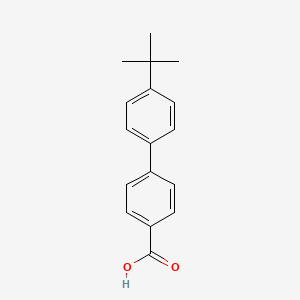

4-(4-tert-Butylphenyl)benzoic Acid

Übersicht

Beschreibung

4-(4-tert-Butylphenyl)benzoic Acid, also known as 4-tert-Butylbiphenyl-4’-carboxylic acid, is an organic compound with the molecular formula C17H18O2. It is characterized by a biphenyl structure with a tert-butyl group attached to one of the phenyl rings and a carboxylic acid group attached to the other phenyl ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-Butylphenyl)benzoic Acid typically involves the Friedel-Crafts acylation reaction. The process begins with the acylation of tert-butylbenzene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

tert-Butylbenzene+Benzoyl chlorideAlCl34-(4-tert-Butylphenyl)benzoic Acid

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-tert-Butylphenyl)benzoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes, such as sirtuins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized as a stabilizer in polymers and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-tert-Butylphenyl)benzoic Acid involves its interaction with molecular targets such as enzymes and receptors. For example, as a sirtuin inhibitor, it binds to the active site of the enzyme, preventing its deacetylase activity. This inhibition can lead to various downstream effects, including alterations in gene expression and cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

4-tert-Butylbenzoic Acid: Similar structure but lacks the biphenyl moiety.

Biphenyl-4-carboxylic Acid: Similar structure but lacks the tert-butyl group.

4-tert-Butylphenol: Similar structure but lacks the carboxylic acid group.

Uniqueness: 4-(4-tert-Butylphenyl)benzoic Acid is unique due to the presence of both the tert-butyl group and the biphenyl structure, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and unique reactivity in chemical reactions.

Biologische Aktivität

4-(4-tert-Butylphenyl)benzoic acid, also known as para-tert-butylbenzoic acid (PTBBA), is an aromatic carboxylic acid with significant industrial applications, particularly as a stabilizer in polymers and as a UV absorber in cosmetic formulations. Its molecular formula is and it has a molecular weight of approximately 258.33 g/mol. This compound has been studied for its biological activity, including its toxicological profile and potential health effects.

- Chemical Name : this compound

- CAS Number : 98-73-7

- Molecular Weight : 258.33 g/mol

- Melting Point : 168.5 - 169.0 °C

- Solubility : Insoluble in water, soluble in organic solvents like alcohol and benzene.

Toxicological Studies

Research indicates that PTBBA exhibits a range of biological activities, particularly concerning its toxicity. Notable findings from various studies include:

-

Repeated Dose Toxicity :

- A study involving F344 rats demonstrated that repeated topical exposure to PTBBA resulted in significant adverse effects on the liver, kidneys, and male reproductive system at doses as low as 17.5 mg/kg body weight per day .

- Histopathological examinations revealed liver cell vacuolation and renal interstitial nephritis at higher doses, indicating potential organ damage from prolonged exposure .

- Developmental and Reproductive Toxicity :

- Genotoxicity :

The biological activity of PTBBA may be attributed to its ability to interact with cellular membranes and proteins, potentially disrupting normal cellular functions. The compound’s structure allows it to act as a hapten, which can elicit immune responses when bound to proteins .

Case Study 1: Dermal Exposure

A clinical study highlighted the dermal absorption characteristics of PTBBA. In human subjects, only about 1.4% of the applied dose was absorbed through the skin, suggesting limited systemic availability following topical application . However, prolonged exposure may lead to cumulative effects.

Case Study 2: Occupational Exposure

In an occupational setting where PTBBA is used extensively (e.g., in the production of UV absorbers), workers have reported symptoms consistent with chemical exposure, including skin irritation and respiratory issues. Monitoring studies indicated elevated levels of PTBBA in biological samples from exposed individuals, reinforcing the need for protective measures in industrial environments .

Applications in Industry

PTBBA is widely used as:

- A stabilizer in alkyd resins.

- An antioxidant and UV stabilizer in sunscreens and cosmetic products.

- A component in lubricants and coatings due to its protective properties against degradation.

Safety and Handling

Given its potential health risks, handling PTBBA requires adherence to safety protocols:

- Use personal protective equipment (PPE) to minimize dermal exposure.

- Implement proper ventilation systems to reduce inhalation risks.

- Follow disposal guidelines to prevent environmental contamination.

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIOPONJCVOCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337278 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5748-42-5 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-tert-Butylphenyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.